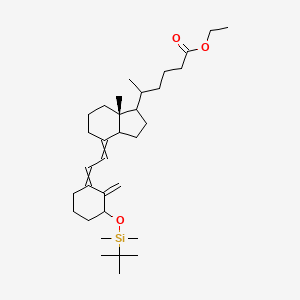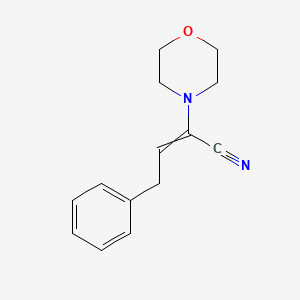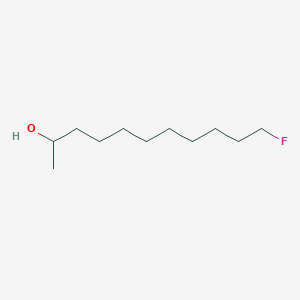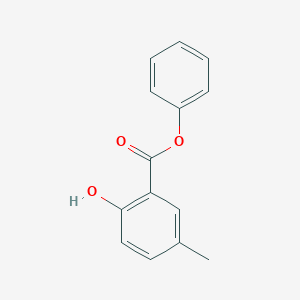
1-(3-(Bromomethyl)-5-ethylphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Bromomethyl)-5-ethylphenyl)propan-1-one is an organic compound with a complex structure that includes a bromomethyl group, an ethyl group, and a propanone group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-5-ethylphenyl)propan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-ethylacetophenone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Bromomethyl)-5-ethylphenyl)propan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to convert the ketone group to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-(Bromomethyl)-5-ethylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-(Bromomethyl)-5-ethylphenyl)propan-1-one depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the ketone group can participate in various redox reactions. The molecular targets and pathways involved would vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Bromomethylphenyl)propan-1-one: Similar structure but with the bromomethyl group in a different position.
1-(3-Methyl-5-ethylphenyl)propan-1-one: Lacks the bromine atom, affecting its reactivity.
1-(3-(Chloromethyl)-5-ethylphenyl)propan-1-one: Contains a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
Uniqueness
1-(3-(Bromomethyl)-5-ethylphenyl)propan-1-one is unique due to the presence of both the bromomethyl and ethyl groups, which confer specific reactivity and potential for diverse applications in synthesis and research.
Eigenschaften
Molekularformel |
C12H15BrO |
|---|---|
Molekulargewicht |
255.15 g/mol |
IUPAC-Name |
1-[3-(bromomethyl)-5-ethylphenyl]propan-1-one |
InChI |
InChI=1S/C12H15BrO/c1-3-9-5-10(8-13)7-11(6-9)12(14)4-2/h5-7H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
HOBYEKZWHWJAFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1)C(=O)CC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


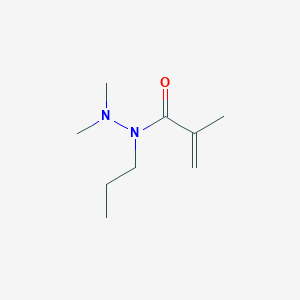
![{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14070394.png)
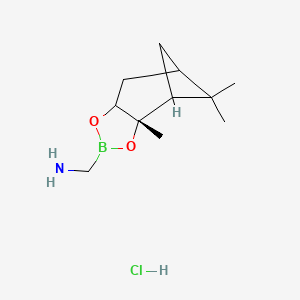
![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine](/img/structure/B14070410.png)
![4-Methyl-1-oxaspiro[5.7]tridec-3-en-2-one](/img/structure/B14070413.png)
![1-[(6-Bromohexyl)oxy]-4-ethenylbenzene](/img/structure/B14070439.png)
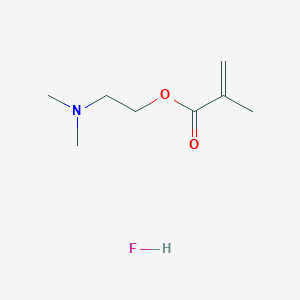

![2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide](/img/structure/B14070453.png)
![Trans-2,3,4,4a,5,9b-hexahydro-2,5-dimethyl-1H-pyrido[4,3-b]indole](/img/structure/B14070456.png)
